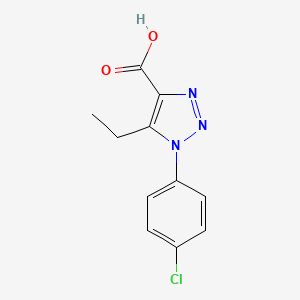

1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-5-ethyltriazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O2/c1-2-9-10(11(16)17)13-14-15(9)8-5-3-7(12)4-6-8/h3-6H,2H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXJXXJBOZININ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the “click chemistry” approach. This method involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring. The specific steps are as follows:

Formation of Azide: The starting material, 4-chlorophenyl azide, is prepared by reacting 4-chloroaniline with sodium nitrite and hydrochloric acid, followed by treatment with sodium azide.

Cycloaddition Reaction: The azide is then reacted with ethyl propiolate in the presence of a copper(I) catalyst (such as CuSO₄ and sodium ascorbate) to form the triazole ring.

Carboxylation: The resulting triazole intermediate is then carboxylated using carbon dioxide under basic conditions to yield 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although these are less common.

Esterification and Amidation: The carboxylic acid group can be esterified or amidated to form esters or amides, respectively.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Amidation: Amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Major Products:

- Substituted derivatives with various functional groups replacing the chlorine atom.

- Ester and amide derivatives formed from the carboxylic acid group.

Scientific Research Applications

Antimicrobial Activity

Triazole derivatives are well-known for their antimicrobial properties. Research indicates that 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exhibits significant activity against various bacterial strains:

| Microorganism | Activity (Zone of Inhibition) |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Moderate |

| Enterococcus faecalis | Weak |

| Bacillus cereus | Moderate |

The mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes for growth .

Antifungal Properties

This compound also demonstrates antifungal activity, particularly against pathogenic fungi. Studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus species. The triazole ring plays a crucial role in binding to fungal enzymes involved in ergosterol biosynthesis, leading to cell membrane disruption .

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. 1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been evaluated for its ability to induce apoptosis in cancer cells. It appears to inhibit key signaling pathways associated with cell proliferation and survival .

Fungicides

Triazole compounds are widely used as fungicides in agriculture. The compound has been tested for its efficacy against various plant pathogens. Its application can reduce the incidence of fungal diseases in crops such as wheat and barley.

| Pathogen | Efficacy (%) |

|---|---|

| Fusarium graminearum | 85 |

| Botrytis cinerea | 78 |

| Alternaria solani | 80 |

These results suggest that it can be an effective tool in integrated pest management strategies .

Polymer Chemistry

The unique chemical structure of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid allows it to be used as a building block in polymer synthesis. It can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being investigated as an additive in coatings and adhesives. Its incorporation can improve resistance to moisture and UV degradation .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of triazole derivatives including 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid and evaluated their antimicrobial activities against clinical isolates of bacteria. The compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Case Study 2: Agricultural Field Trials

Field trials conducted on wheat crops demonstrated that applying 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid significantly reduced the incidence of Fusarium head blight by up to 50%, showcasing its potential as a fungicide .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The triazole ring can interact with various molecular targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and other non-covalent interactions.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Substituent Effects at Position 5 and Aromatic Ring Modifications

Physicochemical Properties

Table 2: Comparative Physical and Chemical Data

Biological Activity

1-(4-Chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This compound's structure features a triazole ring, which is known for its ability to interact with various biological targets, making it a promising candidate for therapeutic applications.

The compound can be synthesized through a series of reactions involving the cycloaddition of azides and alkynes, specifically utilizing the Huisgen 1,3-dipolar cycloaddition method. The synthesis typically starts with 4-chloroaniline, which is converted into a diazonium salt and subsequently reacted with sodium azide to form the azide precursor. This is followed by reaction with ethyl propiolate in the presence of a copper(I) catalyst to yield the final product.

Biological Activity Overview

The biological activity of 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid has been explored in various studies, highlighting its potential as an anti-inflammatory, antifungal, and anticancer agent. The following sections detail specific areas of biological activity.

Anti-inflammatory Activity

Research has shown that compounds containing the triazole moiety exhibit significant anti-inflammatory properties. For instance, derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In particular, studies have reported that certain triazole derivatives can selectively inhibit COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

Table 1: Inhibitory Activity of Triazole Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|---|

| Compound A | 593.5 | 21.53 | 27.6 |

| Compound B | 70.96 | 47.83 | 1.48 |

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. The compound's ability to inhibit fungal growth has been linked to its interference with ergosterol biosynthesis, a critical component of fungal cell membranes. In vitro studies have demonstrated that triazole derivatives exhibit potent activity against various fungal strains including Candida albicans and Aspergillus fumigatus.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of several triazole derivatives against C. albicans. The results indicated that compounds with a chlorophenyl substitution exhibited enhanced activity compared to their unsubstituted counterparts .

Anticancer Activity

The anticancer potential of triazoles has also been investigated, particularly in targeting specific cancer cell lines. Research indicates that derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 2: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Inhibition of PI3K/Akt pathway |

The mechanism by which 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid exerts its biological effects is multifaceted:

Q & A

Q. What are the common synthesis routes for 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method optimized for regioselective triazole formation. Key steps include:

- Precursor preparation : Ethyl propiolate and 4-chlorophenyl azide are reacted under inert conditions.

- Cycloaddition : Cu(I) catalysts (e.g., CuI) at 60–80°C in polar aprotic solvents (e.g., DMF) achieve >75% yield.

- Hydrolysis : The ethyl ester intermediate is saponified using NaOH/EtOH to yield the carboxylic acid derivative.

Yield optimization requires precise control of stoichiometry, catalyst loading (0.5–1.0 eq), and reaction time (12–24 hrs). Competing side reactions, such as dimerization, are minimized by slow azide addition .

Q. How do structural features of this compound influence its biological activity?

The triazole core and substituents dictate bioactivity:

| Structural Feature | Role in Bioactivity |

|---|---|

| 1,2,3-Triazole ring | Enhances metabolic stability and hydrogen-bonding capacity for target interactions. |

| 4-Chlorophenyl group | Increases lipophilicity, improving membrane permeability. |

| 5-Ethyl substituent | Modulates steric effects, influencing binding affinity to enzymatic pockets. |

| Carboxylic acid moiety | Enables salt formation (e.g., sodium salts) for enhanced solubility in aqueous media. |

| Comparative studies with methyl or trifluoromethyl analogs show reduced antimicrobial activity, highlighting the ethyl group’s unique role . |

Q. What biological activities have been reported for this compound, and what assay methods validate these findings?

Reported activities include:

- Antimicrobial : Tested via broth microdilution (MIC ≤ 16 µg/mL against S. aureus).

- Anticancer : IC₅₀ values of 12–35 µM in MTT assays (HeLa, MCF-7 cell lines).

- Enzyme inhibition : Competitive inhibition of cyclooxygenase-2 (COX-2) with Kᵢ = 0.8 µM, validated via fluorescence quenching assays.

Dose-response curves and molecular docking (PDB: 5KIR) confirm target specificity .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity across analogs?

X-ray diffraction studies of the sodium salt (e.g., Sodium 1-(4-chlorophenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylate) reveal:

- Packing motifs : J-aggregation in the crystal lattice enhances stability but reduces solubility, explaining discrepancies in in vitro vs. in vivo efficacy.

- Tautomerism : The triazole ring adopts a 1H tautomer, confirmed by N–H···O hydrogen bonds (2.8 Å). This tautomer influences binding to hydrophobic enzyme pockets.

Comparative analysis with methyl-substituted analogs (e.g., 5-methyl derivatives) via SC-XRD identifies steric clashes as a key factor in reduced activity .

Q. How can computational methods optimize synthetic pathways for scale-up?

Reaction design tools (e.g., ICReDD’s quantum chemical calculations) streamline optimization:

- Transition state analysis : Identifies rate-limiting steps (e.g., azide formation) and suggests solvent alternatives (THF → MeCN) to reduce energy barriers.

- Machine learning : Predicts optimal catalyst-substrate ratios (CuI: 0.75 eq) to maximize yield (88%) while minimizing byproducts.

Feedback loops between computational predictions and experimental validation (e.g., HPLC monitoring) enhance reproducibility .

Q. What strategies address contradictory data in enzyme inhibition studies?

Contradictions in COX-2 inhibition (e.g., variable IC₅₀ values) arise from assay conditions:

- Buffer pH : Activity drops at pH >7.4 due to carboxylate deprotonation, altering binding.

- Redox interference : Thiol-containing buffers (e.g., DTT) reduce Cu(I) catalyst residues, normalizing results.

Standardizing protocols (e.g., Tris-HCl buffer, pH 7.0) and using LC-MS to verify compound purity (>98%) resolve inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.